N-Methyl-7-nitro-1,3-benzothiazol-2-amine
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Overview
Description
N-Methyl-7-nitro-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, which is known for its diverse biological and chemical properties Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-7-nitro-1,3-benzothiazol-2-amine typically involves the nitration of 1,3-benzothiazole followed by methylation. One common method includes the nitration of 1,3-benzothiazole using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 7th position. The resulting 7-nitro-1,3-benzothiazole is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-7-nitro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Tin(II) chloride in hydrochloric acid.
Major Products Formed
Oxidation: Formation of N-Methyl-7-amino-1,3-benzothiazol-2-amine.
Substitution: Formation of various substituted benzothiazoles depending on the nucleophile used.
Reduction: Formation of N-Methyl-7-amino-1,3-benzothiazol-2-amine.
Scientific Research Applications
N-Methyl-7-nitro-1,3-benzothiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and proteins.
Industry: Used in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of N-Methyl-7-nitro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may inhibit enzymes by binding to their active sites or interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-nitro-1,3-benzothiazol-2-amine: Lacks the methyl group at the nitrogen atom.
N-Methyl-1,3-benzothiazol-2-amine: Lacks the nitro group at the 7th position.
7-amino-1,3-benzothiazol-2-amine: The nitro group is reduced to an amino group.
Uniqueness
N-Methyl-7-nitro-1,3-benzothiazol-2-amine is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
820101-08-4 |
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Molecular Formula |
C8H7N3O2S |
Molecular Weight |
209.23 g/mol |
IUPAC Name |
N-methyl-7-nitro-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H7N3O2S/c1-9-8-10-5-3-2-4-6(11(12)13)7(5)14-8/h2-4H,1H3,(H,9,10) |
InChI Key |
PSSDDBUYOZDSMU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(S1)C(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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